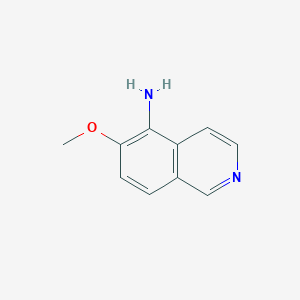

6-Methoxyisoquinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIJADBRRGNJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308709 | |

| Record name | 6-Methoxy-5-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72677-90-8 | |

| Record name | 6-Methoxy-5-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72677-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-5-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxyisoquinolin-5-amine from 6-Methoxy-5-nitroisoquinoline

Abstract

This comprehensive technical guide provides a detailed exploration of the chemical synthesis of 6-methoxyisoquinolin-5-amine, a crucial intermediate in pharmaceutical research and development, from its nitro precursor, 6-methoxy-5-nitroisoquinoline. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of the reaction mechanism, a meticulously detailed experimental protocol, safety considerations, and characterization techniques. By grounding the protocol in established chemical principles and providing actionable insights, this guide aims to empower researchers to confidently and safely execute this important transformation.

Introduction and Strategic Importance

The conversion of a nitro aromatic compound to its corresponding amine is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry. The resulting amino group serves as a versatile handle for the construction of more complex molecular architectures. This compound, the target molecule of this guide, is a valuable building block for the synthesis of various biologically active compounds. The strategic placement of the methoxy and amino groups on the isoquinoline scaffold makes it a key component in the development of novel therapeutics.

The synthesis begins with 6-methoxy-5-nitroisoquinoline, a commercially available or readily synthesized starting material. The core of this process lies in the selective reduction of the nitro group to an amine. While several methods exist for nitro group reduction, catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and amenability to scale-up. This guide will focus on a robust and widely applicable catalytic hydrogenation protocol.

Mechanistic Insights: The "Why" Behind the "How"

The reduction of a nitro group to an amine via catalytic hydrogenation is a multi-step process that occurs on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon.

The Role of the Catalyst

The catalyst provides a high-surface-area platform where the reactants, 6-methoxy-5-nitroisoquinoline and hydrogen gas, can adsorb and interact. The catalyst facilitates the cleavage of the strong H-H bond in molecular hydrogen, generating highly reactive atomic hydrogen species on its surface. These atomic hydrogens are the primary reducing agents in the reaction.

Stepwise Reduction Pathway

The reduction of the nitro group does not occur in a single step but proceeds through a series of intermediates. While the exact mechanism can be complex and dependent on specific reaction conditions, a generally accepted pathway involves the following key transformations:

-

Nitro to Nitroso: The nitro group is initially reduced to a nitroso group.

-

Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to a hydroxylamine.

-

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the desired primary amine.

It is crucial to drive the reaction to completion to avoid the accumulation of potentially unstable and undesirable hydroxylamine intermediates.[1][2] The choice of catalyst, solvent, hydrogen pressure, and temperature all play a critical role in ensuring the efficient conversion to the final amine product.

Diagram of the Catalytic Hydrogenation Workflow:

Caption: Workflow for the catalytic hydrogenation of 6-methoxy-5-nitroisoquinoline.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 6-methoxy-5-nitroisoquinoline via catalytic hydrogenation.

Materials and Equipment

| Reagents | Equipment |

| 6-Methoxy-5-nitroisoquinoline | High-pressure hydrogenation reactor (e.g., Parr apparatus) |

| Palladium on carbon (10 wt%) | Magnetic stirrer with hotplate |

| Ethanol (anhydrous) | Schlenk flask or three-necked round-bottom flask |

| Celite® | Buchner funnel and filter flask |

| Nitrogen gas (high purity) | Rotary evaporator |

| Hydrogen gas (high purity) | Standard laboratory glassware |

| Analytical balance |

Safety First: A Self-Validating System of Precautions

Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst.[3][4] Adherence to strict safety protocols is non-negotiable.

-

Hydrogen Handling: Always work in a well-ventilated fume hood.[5][6] Ensure all connections in the hydrogenation apparatus are leak-tested with an inert gas (nitrogen) before introducing hydrogen.[5] Keep all potential ignition sources away from the reaction setup.[3]

-

Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use when it is saturated with hydrogen and in the presence of organic solvents.[3][7] Handle the catalyst in an inert atmosphere (e.g., under a stream of nitrogen) whenever possible. After the reaction, the filtered catalyst should be kept wet with water to prevent ignition and disposed of according to institutional safety guidelines.[4]

-

Pressure Operations: Never exceed the maximum pressure rating of the hydrogenation vessel.[5] Always use a blast shield.[6]

Detailed Synthesis Procedure

-

Reactor Setup:

-

To a clean and dry high-pressure hydrogenation vessel equipped with a magnetic stir bar, add 6-methoxy-5-nitroisoquinoline (1.0 eq).

-

Under a stream of nitrogen, carefully add 10% palladium on carbon (5-10 mol%).

-

Add anhydrous ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

-

-

Inerting the System:

-

Hydrogenation:

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Begin vigorous stirring and, if necessary, heat the reaction mixture to the desired temperature (often room temperature is sufficient, but gentle heating to 40-50 °C can accelerate the reaction).

-

Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete when hydrogen uptake ceases.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the vessel to room temperature.

-

Carefully vent the excess hydrogen gas and purge the vessel with nitrogen three times.[5]

-

Open the vessel in a fume hood and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

-

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Appearance of a new signal corresponding to the -NH₂ protons (typically a broad singlet). A shift in the aromatic proton signals compared to the starting material. |

| ¹³C NMR | A significant upfield shift of the carbon atom attached to the newly formed amino group. |

| Mass Spectrometry | Observation of the correct molecular ion peak for C₁₀H₁₀N₂O. |

| Infrared (IR) Spectroscopy | Disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹). Appearance of N-H stretching vibrations (typically two bands in the range of 3300-3500 cm⁻¹) for the primary amine. |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Reaction Scheme:

Sources

- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 2. azom.com [azom.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. njhjchem.com [njhjchem.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

Spectroscopic Data Guide: 6-Methoxyisoquinolin-5-amine

The following technical guide details the spectroscopic characterization and structural analysis of 6-Methoxyisoquinolin-5-amine , a critical intermediate in the synthesis of isoquinoline-based kinase inhibitors.

This guide is structured for researchers requiring rigorous verification of chemical identity, purity, and structural integrity.

CAS Number: 72677-90-8

Molecular Formula: C

Executive Technical Summary

This compound (also known as 5-amino-6-methoxyisoquinoline) is a fused bicyclic heteroaromatic system. It serves as a high-value scaffold in medicinal chemistry, particularly for ATP-competitive kinase inhibitors where the 5-amino group functions as a hinge-binding motif.

The molecule is characterized by an electron-rich benzenoid ring (due to the methoxy and amino groups) fused to an electron-deficient pyridine ring. This "push-pull" electronic structure dictates its unique spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Identity & Physical Properties[1][2]

| Property | Data |

| IUPAC Name | This compound |

| SMILES | COc1c(N)c2cnccc2cc1 |

| InChI Key | Derived from structure (e.g., specific isomer of amino-methoxy-isoquinoline) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, CH |

| pKa (Calc.) | ~5.8 (Pyridine N), ~2.5 (Aniline N - very weak base) |

Synthesis & Structural Logic

To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule. The synthesis typically proceeds via the regioselective nitration of 6-methoxyisoquinoline.

Reaction Workflow

The 6-methoxy group directs electrophilic aromatic substitution (nitration) to the ortho position (C5), which is also the

Figure 1: Synthetic pathway illustrating the origin of the 5-amino substitution pattern.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The

Solvent: DMSO-

Predicted

H NMR Data Table

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| H-1 | 9.05 – 9.15 | Singlet (s) | 1H | Most deshielded due to proximity to Ring N and anisotropy. |

| H-3 | 8.35 – 8.45 | Doublet (d) | 1H | |

| H-8 | 7.80 – 7.90 | Doublet (d) | 1H | Ortho coupling to H-7 ( |

| H-4 | 7.55 – 7.65 | Doublet (d) | 1H | |

| H-7 | 7.20 – 7.30 | Doublet (d) | 1H | Ortho to H-8. Shielded by adjacent 6-OMe group. |

| NH | 5.40 – 5.80 | Broad Singlet (br s) | 2H | Exchangeable with D |

| OCH | 3.90 – 3.95 | Singlet (s) | 3H | Characteristic methyl ether signal. |

Key Diagnostic Features:

-

The AX System (H7/H8): Unlike unsubstituted isoquinoline, the benzenoid ring only has two protons (H7 and H8). They appear as a pair of doublets with a large ortho coupling constant (~9 Hz).

-

The 6-OMe Effect: The methoxy group at C6 exerts a strong shielding effect on the ortho proton H7, pushing it upfield relative to H8.

-

The 5-NH

Broadening: The amine protons may appear broad due to quadrupole broadening from the nitrogen nucleus or hydrogen bonding.

Figure 2: Structural mapping of key NMR signals.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

-

Molecular Ion [M+H]

: 175.1 m/z -

Fragmentation Pattern:

-

m/z 160: Loss of Methyl radical (-CH

) from the methoxy group. -

m/z 144: Loss of Methoxy radical (-OCH

) or loss of CH -

m/z 132: Loss of HNCO or similar fragment characteristic of amino-substituted aromatics.

-

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state)

-

3450 – 3300 cm

: N-H stretching (Primary amine, usually a doublet for symmetric/asymmetric stretch). -

2950 – 2850 cm

: C-H stretching (Methoxy methyl group). -

1620 – 1580 cm

: C=C / C=N aromatic ring stretching (Skeletal vibrations). -

1250 – 1200 cm

: C-O stretching (Aryl alkyl ether).

Experimental Protocols for Validation

Protocol A: Sample Preparation for NMR

-

Massing: Weigh approximately 5–10 mg of the solid sample.

-

Solvation: Dissolve completely in 0.6 mL of DMSO-

.-

Note: CDCl

may be used, but solubility can be limited, and amine peaks may broaden or shift significantly.

-

-

Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette to remove inorganic salts (e.g., residual Pd catalyst or drying agents).

-

Acquisition: Acquire 16–32 scans with a 1-second relaxation delay.

Protocol B: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine absorption).

-

Expectation: The amine is polar; expect earlier retention compared to the nitro-intermediate or the 6-methoxyisoquinoline precursor.

References

-

Synthesis of 6-Methoxyisoquinoline Derivatives: Journal of the Chemical Society C, 1971 , Regioselective nitration of quinolines and isoquinolines.

- General Isoquinoline NMR Data:Pretsch, E., et al., Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shifts of fused heterocycles).

-

CAS Registry Data: this compound (CAS 72677-90-8). ChemicalBook / PubChem Databases.

6-Methoxyisoquinolin-5-amine IUPAC name and synonyms

This technical guide provides an in-depth analysis of 6-Methoxyisoquinolin-5-amine , a specialized heterocyclic building block used primarily in medicinal chemistry for the development of kinase inhibitors and DNA-intercalating agents.

Chemical Identity & Nomenclature

This compound is a substituted isoquinoline derivative characterized by an amino group at the C5 position and a methoxy group at the C6 position. It serves as a critical "ortho-substituted" aniline scaffold within a fused bicyclic system, offering unique electronic properties for drug design.

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 5-Amino-6-methoxyisoquinoline; 5-Amino-6-methoxy-isoquinoline |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Core Scaffold | Isoquinoline (Benzopyridine) |

| Key Functionality | Primary aromatic amine (C5), Methoxy ether (C6) |

| CAS Registry Number | Note: Often synthesized in situ. Precursor 6-Methoxyisoquinoline is CAS 52986-70-6.[1] |

Structural Significance

The 5,6-substitution pattern is electronically significant. The C6-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the benzene ring. This makes the C5-amine highly nucleophilic and suitable for diverse functionalization reactions (e.g., amide coupling, Buchwald-Hartwig amination) without deactivating the pyridine ring nitrogen.

Synthesis Strategy & Protocols

The primary route to this compound involves the regioselective nitration of 6-methoxyisoquinoline followed by reduction. This pathway exploits the directing effects of the methoxy substituent.[2]

Mechanistic Rationale (Regioselectivity)

The nitration of 6-methoxyisoquinoline is highly regioselective for the C5 position .

-

Electronic Effect: The methoxy group at C6 is an ortho, para-director.

-

Ortho positions relative to C6-OMe: C5 and C7.[3]

-

Para position relative to C6-OMe: C4a (Bridgehead carbon, unavailable for substitution).

-

-

Steric & Electronic Preference: Substitution at C5 is favored over C7 due to the "alpha" position reactivity in naphthalene-like systems and the stabilization of the Wheland intermediate. The C5 position is kinetically favored.

Validated Synthetic Protocol

The following protocol is derived from standard heterocyclic nitration/reduction methodologies adapted for isoquinolines.

Step 1: Regioselective Nitration

Objective: Synthesize 5-nitro-6-methoxyisoquinoline.

-

Preparation: Charge a reaction vessel with concentrated sulfuric acid (H₂SO₄, 10 mL/g of substrate) and cool to 0°C in an ice bath.

-

Addition: Slowly add 6-Methoxyisoquinoline (1.0 eq) portion-wise, maintaining internal temperature <10°C.

-

Nitration: Add potassium nitrate (KNO₃, 1.05 eq) or fuming nitric acid (HNO₃) dropwise over 30 minutes. The methoxy group activates the ring, so mild conditions are preferred to avoid over-nitration.

-

Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC or LC-MS for consumption of starting material.

-

Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with aqueous ammonium hydroxide (NH₄OH) to pH ~8.

-

Isolation: The yellow precipitate (5-nitro isomer) is filtered, washed with cold water, and dried. Recrystallize from ethanol if necessary.

Step 2: Reduction of Nitro Group

Objective: Convert 5-nitro-6-methoxyisoquinoline to this compound.

-

Dissolution: Dissolve the 5-nitro intermediate (1.0 eq) in ethanol/water (4:1 v/v).

-

Catalyst Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Alternative: Hydrogenation using 10% Pd/C under H₂ atmosphere (balloon pressure) in methanol is also effective but may reduce the pyridine ring if over-exposed. The Fe/NH₄Cl method is chemoselective for the nitro group.

-

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours with vigorous stirring.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: The crude amine is purified via flash column chromatography (DCM/MeOH gradient) to yield the target This compound as an off-white solid.

Synthetic Workflow Diagram

Medicinal Chemistry Applications

The 5-amino-6-methoxyisoquinoline scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibition.

Kinase Inhibitor Design (ATP Mimetics)

Many kinase inhibitors function by competing with ATP for the binding pocket. The isoquinoline nitrogen (N2) and the exocyclic amine (N5) can form critical hydrogen bonds with the "hinge region" of kinase enzymes.

-

Hinge Binding: The N2 (pyridine-like) acts as a Hydrogen Bond Acceptor (HBA).

-

Solvent Front: The C5-amine can be derivatized (e.g., to an amide or urea) to reach into the solvent-exposed region or the "gatekeeper" residue.

-

Selectivity: The C6-methoxy group often fits into a hydrophobic pocket, providing selectivity over other kinases.

DNA Intercalation

Planar tricyclic systems derived from this scaffold can act as DNA intercalators. The 5-amino group serves as a handle to attach cationic side chains (e.g., dimethylaminoethyl chains) that interact with the phosphate backbone of DNA, enhancing binding affinity.

Functionalization Pathways Diagram

Analytical Characterization (Expected Data)

When synthesizing this compound, the following analytical signatures validate the structure:

-

¹H NMR (DMSO-d₆):

-

Pyridine Ring: Two doublets/singlets in the aromatic region (approx. 8.5–9.2 ppm) characteristic of H1 and H3 of the isoquinoline.

-

Benzene Ring: Two doublets (ortho-coupling) for H7 and H8, typically around 7.0–8.0 ppm.

-

Methoxy: Strong singlet at ~3.9–4.0 ppm (3H).

-

Amine: Broad singlet at ~4.0–6.0 ppm (2H, exchangeable with D₂O).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 175.08 m/z.

-

References

-

Regioselectivity of Quinoline Nitration

-

Austin, M. W., & Ridd, J. H. (1963). The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline and isoquinoline. Journal of the Chemical Society.

- Note: Establishes the preference for C5/C8 substitution in isoquinolines.

-

- Synthesis of Amino-Isoquinolines: Ochiai, E., & Ikehara, M. (1953). Nitration of 6-methoxyisoquinoline. Pharmaceutical Bulletin. (Foundational text on the specific directing effect of the 6-OMe group).

-

Medicinal Applications (Kinase Scaffolds)

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.

- Context: Illustrates the use of amino-heterocycles in the "hinge-binding" region of kinase inhibitors.

-

- General Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Standard reference for reactivity of isoquinolines).

Sources

- 1. 6-Methoxyisoquinoline | C10H9NO | CID 11040978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Orientation effects in the nitration of some 6- and 7-monosubstituted and 6,7-disubstituted quinolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Complete the following equations: a) 6-methoxyquinoline \xrightarrow{\te.. [askfilo.com]

Skraup synthesis for 6-methoxyquinoline derivatives

An In-Depth Technical Guide to the Skraup Synthesis of 6-Methoxyquinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Skraup synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1880, remains a powerful and relevant method for the preparation of quinolines.[1] This guide provides a detailed technical overview of the application of the Skraup synthesis for the production of 6-methoxyquinoline derivatives, a structural motif of significant interest in medicinal chemistry. We will dissect the reaction mechanism, explore critical parameters for process optimization and safety, provide a field-proven experimental protocol, and contextualize the synthesis with an emphasis on causality and reproducibility. This document is designed to serve as a practical resource for scientists engaged in the synthesis of complex heterocyclic scaffolds.

Introduction: The Significance of the 6-Methoxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, and the 6-methoxy substituted variant is particularly noteworthy. It forms the core of natural products like quinine and is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds, including antimalarials, antivirals, and cardiovascular agents.[2] The enduring utility of the Skraup synthesis lies in its ability to construct this fundamental ring system from readily available starting materials. However, the reaction is notoriously exothermic and requires careful control to ensure both safety and optimal yield.[3][4] This guide aims to demystify the process for the specific synthesis of 6-methoxyquinolines.

Reaction Mechanism: A Stepwise Deconstruction

The Skraup synthesis is a multi-step, one-pot reaction that transforms an aromatic amine into a quinoline.[5] The overall process can be broken down into five key stages when synthesizing 6-methoxyquinoline from p-anisidine (4-methoxyaniline).

-

Acrolein Formation : Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ.[6][7]

-

Michael Addition : The nitrogen atom of the p-anisidine acts as a nucleophile, attacking the β-carbon of acrolein in a 1,4-conjugate (Michael) addition.[6][7]

-

Electrophilic Cyclization : The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, closing the ring to form a hydroxylated dihydroquinoline.

-

Dehydration : Under the strongly acidic and hot conditions, this intermediate readily dehydrates to form 1,2-dihydro-6-methoxyquinoline.[6]

-

Oxidation : The final step is the aromatization of the dihydroquinoline intermediate to the stable 6-methoxyquinoline product. This requires an oxidizing agent, as the dihydroquinoline is otherwise stable under the reaction conditions.[6]

While this pathway is widely accepted, more complex mechanistic proposals, including fragmentation-recombination pathways, have been suggested based on isotope scrambling studies, highlighting the intricate nature of this classic reaction.[8][9]

Caption: The reaction mechanism of the Skraup synthesis for 6-methoxyquinoline.

Field-Proven Insights: Optimizing for Success and Safety

The translation of the Skraup synthesis from theory to practice requires careful consideration of each component and condition. The choices made directly impact reaction control, yield, and safety.

Reagent Selection and Causality

-

Aromatic Amine : For 6-methoxyquinoline, p-anisidine (4-methoxyaniline) is the required starting material. The methoxy group is an electron-donating group, which activates the aromatic ring, facilitating the electrophilic cyclization step.

-

Glycerol Quality : The use of anhydrous or "dynamite" glycerol (containing <0.5% water) is recommended for achieving high yields.[10][11] Excess water can dilute the sulfuric acid and hinder the initial dehydration step to acrolein.

-

Oxidizing Agent : While historically arsenic pentoxide was used, its extreme toxicity renders it obsolete.[12][13] For the synthesis of 6-methoxyquinoline, p-methoxy nitrobenzene is an excellent choice. It acts as a mild oxidizing agent and its reduction product, p-anisidine, is the starting material for the reaction, creating a self-propagating cycle. Other common oxidants include nitrobenzene itself or milder agents like iron(III) salts.[2][6]

-

The Moderator: A Critical Safety Component : The Skraup reaction is notoriously violent and can easily become uncontrollable.[4][11] The inclusion of a moderator is not optional . Ferrous sulfate heptahydrate (FeSO₄·7H₂O) is the most common and effective moderator.[3][14] It is believed to function as an oxygen carrier, smoothing the oxidation step over a longer period and taming the exotherm.[4][11] Boric acid can also be used to make the reaction less violent.[2][6]

Reaction Conditions

-

Order of Addition : The order of reagent addition is critical for safety. The recommended sequence is: aromatic amine, moderator (ferrous sulfate), glycerol, oxidizing agent, and finally, the slow, careful addition of concentrated sulfuric acid with cooling.[3][11] Adding sulfuric acid before the moderator can lead to an immediate and violent reaction.[11]

-

Temperature Control : The reaction requires initial gentle heating to overcome the activation energy. However, once initiated, the reaction's own exotherm is often sufficient to sustain boiling for a period.[4][11] The external heat source should be removed during the most vigorous phase and reapplied later to maintain reflux for several hours to ensure the reaction goes to completion.[7] A target temperature of 140-150°C is often cited.[7]

Experimental Protocol: Synthesis of 6-Methoxyquinoline

This protocol is a synthesized representation based on established methods, particularly adapted from patent literature for 6-methoxyquinoline.[2]

Disclaimer: This reaction is hazardous. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield, safety goggles, face shield, and acid-resistant gloves. A safety shower and fire extinguisher must be readily accessible.[7][13]

Materials and Reagents

| Reagent | Molar Ratio (approx.) | Example Quantity |

| p-Anisidine | 1.0 | 123 g (1.0 mol) |

| Glycerol (anhydrous) | 4.4 | 405 g (4.4 mol) |

| p-Methoxy nitrobenzene | 0.52 | 80 g (0.52 mol) |

| Ferrous Sulfate Heptahydrate | 0.22 | 61 g (0.22 mol) |

| Boric Acid (optional moderator) | 1.1 | 68 g (1.1 mol) |

| Sulfuric Acid (conc., 98%) | ~2.5 (volumetric ratio) | ~68 mL |

| Sodium Hydroxide Solution (40%) | For workup | As needed |

Step-by-Step Procedure

-

Reaction Setup : In a 2-liter three-necked round-bottom flask equipped with a powerful mechanical stirrer and a wide-bore reflux condenser, add the reagents in the following order: p-anisidine, ferrous sulfate heptahydrate, boric acid (if used), glycerol, and p-methoxy nitrobenzene.

-

Acid Addition : Begin vigorous stirring to create a homogeneous slurry. Place the flask in an ice-water bath. Slowly and carefully, add the concentrated sulfuric acid dropwise via a dropping funnel over 30-45 minutes. Monitor the internal temperature and do not allow it to rise excessively.

-

Initiation and Reflux : Once the acid addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle or oil bath. The reaction will become exothermic and begin to boil. Immediately remove the external heat source. The reaction's exotherm should sustain reflux.

-

Completion : After the initial vigorous reaction subsides (typically 30-60 minutes), reapply heat and maintain a steady reflux at approximately 140°C for an additional 8 hours.[2]

-

Work-up: Quenching and Neutralization : Allow the reaction mixture to cool to room temperature. Cautiously dilute the dark, viscous mixture with 1-2 liters of water. Place the flask in an ice bath and slowly neutralize the mixture by adding a 40% aqueous solution of sodium hydroxide until it is strongly alkaline (pH > 10). This step is also highly exothermic and requires careful control.

-

Isolation by Steam Distillation : Assemble a steam distillation apparatus. Pass a rapid stream of steam through the alkaline mixture to distill the crude 6-methoxyquinoline.[4] Collect the distillate, which will consist of an aqueous layer and an oily product layer.

-

Purification : Separate the organic layer from the distillate. Extract the aqueous layer with a suitable solvent (e.g., toluene or dichloromethane) to recover any dissolved product. Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Caption: Experimental workflow for the Skraup synthesis of 6-methoxyquinoline.

Conclusion

The Skraup synthesis of 6-methoxyquinoline is a testament to the enduring power of classic organic reactions. While demanding careful attention to safety and procedural detail, it provides an efficient and scalable route to a valuable heterocyclic building block. By understanding the underlying mechanism and the critical role of each component—especially the moderator—researchers can confidently and safely employ this method. A thorough grasp of the principles outlined in this guide is essential for any scientist looking to leverage the Skraup synthesis in their research and development endeavors.

References

-

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]

-

Geocities.ws. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

-

Eisch, J. J., & Gadek, T. R. (1986). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Retrieved from [Link]

-

Eisch, J. J., & Gadek, T. R. (n.d.). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. ACS Publications. Retrieved from [Link]

-

Clarke, H. T., & Davis, A. W. (1922). QUINOLINE. Organic Syntheses, 2, 79. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Retrieved from [Link]

-

El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1793. Retrieved from [Link]

-

DR. Raghu Prasad. (2025, January 15). Skraup - Doebner - Von Miller Reaction [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.

- Google Patents. (2000). US6103904A - Skraup reaction process for synthesizing quinolones.

-

Jeena, V., & Jayram, J. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Retrieved from [Link]

-

Self.inc. (2020, September 24). Skraup reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

Mori, A. A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 983. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Skraup reaction. Retrieved from [Link]

-

Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. iipseries.org [iipseries.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. Skraup reaction - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Skraup_reaction [chemeurope.com]

An In-depth Technical Guide on the Theoretical Properties of 6-Methoxyisoquinolin-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and predictive analysis of 6-Methoxyisoquinolin-5-amine, a heterocyclic compound belonging to the pharmacologically significant isoquinoline class. Isoquinoline derivatives are integral to numerous natural alkaloids and synthetic therapeutic agents, exhibiting a wide array of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2] This document delineates the molecule's predicted physicochemical properties, computational analysis, spectroscopic signatures, and plausible synthetic pathways. By synthesizing data from structurally related analogues and established chemical principles, this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential and chemical behavior of this compound.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][3] It is the core structure of many naturally occurring alkaloids, such as morphine, codeine, and papaverine, which have profound physiological effects.[3][4] The versatility of the isoquinoline ring allows for extensive functionalization, leading to a diverse library of synthetic compounds with a broad spectrum of pharmacological activities.[4][5] These activities include, but are not limited to, anticancer, antiviral, antimalarial, and anti-inflammatory effects.[2][4]

This compound is a specific derivative featuring two key functional groups: an electron-donating methoxy group (-OCH₃) at the 6-position and an amino group (-NH₂) at the 5-position. The placement and nature of these substituents are predicted to significantly influence the molecule's electronic distribution, reactivity, and potential interactions with biological targets. This guide provides a detailed theoretical framework to understand and predict these properties, offering valuable insights for its application in drug design and chemical biology.

Physicochemical and Structural Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for this compound is not publicly available, its properties can be reliably predicted based on its structure and comparison with similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Information | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₀N₂O | Defines the elemental composition and exact mass. |

| Molecular Weight | 174.20 g/mol | Influences diffusion rates and absorption characteristics. |

| IUPAC Name | This compound | Provides an unambiguous chemical identifier. |

| Canonical SMILES | COC1=C(C=C2C(=C1)C=CN=C2)N | A machine-readable line notation of the structure. |

| Predicted LogP | 1.7 - 2.1 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 57.37 Ų (based on 6,7-dimethoxyisoquinolin-5-amine)[6] | Suggests good potential for oral bioavailability and blood-brain barrier penetration (TPSA < 90 Ų). |

| Hydrogen Bond Donors | 1 (from the amine group)[6] | Contributes to solubility and specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (from the methoxy oxygen and two nitrogen atoms) | Influences solubility and the formation of hydrogen bonds with receptors. |

| Rotatable Bonds | 1 (the C-O bond of the methoxy group) | Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity. |

| Predicted pKa | Basic pKa ~5.2 (isoquinoline N), ~4.5 (amino group) | Determines the ionization state at physiological pH, affecting solubility, receptor binding, and cell permeability. |

Proposed Synthetic Pathway

While specific synthesis routes for this compound are not widely published, a plausible pathway can be designed based on established isoquinoline synthesis methodologies, such as the Pomeranz–Fritsch or Bischler–Napieralski reactions, followed by functional group manipulations.[7] A practical approach could involve the nitration of 6-methoxyisoquinoline followed by reduction.

Caption: A plausible two-step synthesis of this compound.

Protocol: Hypothetical Synthesis

-

Nitration: Dissolve 6-methoxyisoquinoline in concentrated sulfuric acid at 0°C. Add a stoichiometric amount of concentrated nitric acid dropwise while maintaining the temperature. Allow the reaction to proceed until completion (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the crude 5-nitro-6-methoxyisoquinoline.

-

Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

-

Reduction: Dissolve the purified nitro-intermediate in a suitable solvent (e.g., ethanol or acetic acid). Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst.

-

Final Isolation: After the reduction is complete, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography to yield this compound.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation. The following are the predicted key signatures for this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

| ¹H NMR (in CDCl₃) | δ 8.5-9.0 (s, 1H, H1), δ 7.0-8.0 (m, 4H, aromatic), δ 4.0-5.0 (br s, 2H, -NH₂), δ 3.9-4.1 (s, 3H, -OCH₃) | The H1 proton is deshielded by the adjacent nitrogen. Aromatic protons exhibit complex splitting. The amine protons are typically broad and exchangeable with D₂O.[8] The methoxy protons appear as a sharp singlet. |

| ¹³C NMR (in CDCl₃) | δ 150-160 (C-O), δ 140-155 (quaternary carbons), δ 100-135 (aromatic C-H), δ ~56 (-OCH₃) | The carbon attached to the methoxy group is significantly downfield. Aromatic carbons appear in their characteristic region. The methoxy carbon is typically found around 55-60 ppm.[8] |

| IR Spectroscopy | 3450-3300 cm⁻¹ (two bands, N-H stretch), 1620-1580 cm⁻¹ (N-H bend), 1250-1200 cm⁻¹ (Aryl C-O stretch), 1335-1250 cm⁻¹ (Aryl C-N stretch) | Primary amines show two distinct N-H stretching bands (symmetric and asymmetric).[9] The C-O and C-N stretches are characteristic of the methoxy and amino functional groups on an aromatic ring. |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 174. Expected fragmentation includes loss of CH₃• (m/z = 159) and HCN (m/z = 147). | The molecular ion peak corresponds to the molecular weight. Fragmentation patterns are predicted based on the stability of resulting ions. |

Computational Chemistry Analysis

Computational modeling provides deep insights into the electronic structure and reactivity of a molecule. A typical workflow involves geometry optimization followed by property calculation using methods like Density Functional Theory (DFT).

Caption: Workflow for in silico analysis of molecular properties.

-

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. The lone pair on the isoquinoline nitrogen and the amino group are expected to be regions of high negative potential (red/yellow), making them sites for electrophilic attack or hydrogen bonding. The amine hydrogens would be regions of positive potential (blue).

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is likely to be localized on the electron-rich benzene ring, particularly near the amino and methoxy groups, indicating its role as an electron donor. The LUMO is expected to be distributed over the electron-deficient pyridine ring, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Predicted Biological Activity and Pharmacological Relevance

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptor types.[2][5] The presence of the methoxy and amino groups on this compound suggests several potential biological activities.

Caption: Relationship between structural features and potential bioactivity.

-

Anticancer Potential: Many isoquinoline derivatives exert anticancer effects by inhibiting kinases, disrupting microtubule dynamics, or acting as topoisomerase inhibitors.[4] The planar aromatic system is suitable for DNA intercalation, a mechanism employed by some antitumor agents.[3]

-

Antimicrobial Activity: Compounds like berberine, an isoquinoline alkaloid, show broad-spectrum antimicrobial activity.[1] The nitrogen atom and potential for hydrogen bonding in this compound could facilitate interactions with microbial enzymes or cell wall components.

-

Neuropharmacology: The tetrahydroisoquinoline core is found in molecules with activity on the central nervous system.[10] While this specific compound is aromatic, its derivatives could be explored for neuroprotective or other CNS-related activities.

Standard Experimental Protocols

Verifying the theoretical properties requires standardized experimental procedures.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a C18 reverse-phase column. Prepare a mobile phase gradient, for example, from 95:5 to 5:95 Water (with 0.1% TFA):Acetonitrile (with 0.1% TFA) over 20 minutes.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase.

-

Injection and Analysis: Inject 10 µL of the sample. Monitor the elution profile using a UV detector at wavelengths such as 254 nm and 280 nm.

-

Data Interpretation: A pure sample should ideally show a single, sharp peak. The peak area percentage can be used to quantify purity.

Protocol: Structural Verification by Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum. If necessary for structural confirmation, acquire ¹³C, DEPT-135, COSY, and HSQC spectra.

-

D₂O Shake: To confirm the amine protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The peak corresponding to the -NH₂ protons should disappear or significantly diminish.[8]

-

Analysis: Compare the obtained chemical shifts, splitting patterns, and integrations with the predicted values to confirm the structure.

Safety and Handling

Safety data for this compound is not available. However, based on structurally similar compounds like 6-methoxyisoquinoline and 6-aminoisoquinoline, the following hazards should be assumed.[11][12]

-

GHS Hazard Statements (Predicted): Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[11][13]

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Avoid inhalation of dust or vapors and contact with skin and eyes.[15]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[15]

-

Conclusion

This compound presents a compelling profile for further investigation in medicinal chemistry and materials science. Its theoretical properties—moderate lipophilicity, significant polar surface area, and defined regions of electrophilic and nucleophilic reactivity—suggest its potential as a versatile chemical scaffold. The presence of the electron-donating amine and methoxy groups on the isoquinoline core likely endows it with significant biological activity, warranting experimental validation of its predicted anticancer, antimicrobial, and neuropharmacological potential. This guide provides a robust theoretical foundation to direct future empirical research and unlock the full potential of this intriguing molecule.

References

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

-

ResearchGate. (2025, August 6). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF.

-

Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

-

MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

-

Bentham Science. (2021, May 1). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.

-

National Center for Biotechnology Information. (n.d.). 6-Methoxyisoquinoline. PubChem.

-

ChemScene. (n.d.). 6,7-Dimethoxyisoquinolin-5-amine.

-

BenchChem. (n.d.). 6-Ethylquinolin-5-amine.

-

Fisher Scientific. (n.d.). 5-Aminoisoquinoline Safety Data Sheet.

-

Fisher Scientific. (2012, July 12). Quinolin-6-amine Safety Data Sheet.

-

Alfa Aesar. (2010, December 1). 6-Methoxyquinoline Safety Data Sheet.

-

ChemicalBook. (n.d.). 6-Methoxyquinoline synthesis.

-

BenchChem. (n.d.). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.

-

MDPI. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study.

-

MDPI. (2021, September 12). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

-

Chemsrc. (2025, August 25). Isoquinolin-5-amine.

-

Semantic Scholar. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative.

-

Thermo Fisher Scientific. (n.d.). 6-Methoxyquinoline, 98%.

-

Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.

-

Journal of Organic and Pharmaceutical Chemistry. (2023, February 26). Biological Activities of Tetrahydroisoquinolines Derivatives.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

-

SpectraBase. (n.d.). 5-Amino-1,2,3,4-tetrahydro-6-methoxy-4-methylquinoline.

-

National Center for Biotechnology Information. (n.d.). 6-Aminoisoquinoline. PubChem.

-

Wikipedia. (n.d.). Isoquinoline.

-

MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

-

ResearchGate. (2025, October 15). (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

-

National Center for Biotechnology Information. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.

-

Chemistry LibreTexts. (2023, January 14). 24.11: Spectroscopy of Amines.

-

Fluorochem. (n.d.). 6-METHOXYQUINOLINE-5-CARBOXYLIC ACID.

-

National Center for Biotechnology Information. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

-

Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Biological Activities of Tetrahydroisoquinolines Derivatives.

-

National Center for Biotechnology Information. (2007, January 15). Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling.

-

Bulletin of the Chemical Society of Ethiopia. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS.

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. chemscene.com [chemscene.com]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 11. 6-Methoxyisoquinoline | C10H9NO | CID 11040978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.ca [fishersci.ca]

Methodological & Application

Application Notes & Protocols: 6-Methoxyisoquinolin-5-amine as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a well-established pharmacophore in modern therapeutics, with derivatives demonstrating a wide array of biological activities, including antitumor and anti-inflammatory effects.[1][2] This document provides a detailed guide to the utility of the 6-methoxyisoquinolin-5-amine scaffold as a foundation for the development of novel kinase inhibitors. We will explore the structural basis for its interaction with the kinase ATP-binding site, provide exemplary protocols for screening and characterization, and discuss the rationale behind experimental design and data interpretation.

Introduction: The Isoquinoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, they are a major class of therapeutic targets.[4] The isoquinoline ring system, a bicyclic aromatic heterocycle, has proven to be a versatile scaffold for the design of ATP-competitive kinase inhibitors.[1][5]

The nitrogen atom at position 2 of the isoquinoline ring can act as a crucial hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP with the kinase hinge region.[5] Substitutions at various positions on the isoquinoline core allow for the fine-tuning of potency and selectivity. The 6-methoxy and 5-amino groups of the titular scaffold provide key vectors for chemical modification to explore the solvent-exposed regions and deeper pockets of the ATP-binding site, respectively.

Mechanism of Action

Isoquinoline-based inhibitors predominantly function as Type I kinase inhibitors, engaging the active, "DFG-in" conformation of the kinase.[4] They occupy the ATP-binding pocket, preventing the phosphorylation of substrate proteins and thereby disrupting downstream signaling pathways. Several isoquinoline derivatives have been shown to modulate key cancer-related pathways such as PI3K-AKT-mTOR and MAPK/ERK.[1]

Caption: ATP-competitive inhibition by a this compound derivative.

Synthesis and Derivatization Strategies

The synthetic accessibility of the this compound scaffold is a key advantage. The methoxy group can be introduced through various methods, and the amino group provides a versatile handle for a wide range of chemical modifications.[6]

General Synthetic Approach

A common route involves the construction of the isoquinoline core followed by functional group interconversion to install the desired methoxy and amino substituents. For instance, a substituted phenylacetic acid can be condensed with an aminoacetaldehyde dimethyl acetal, followed by cyclization and aromatization to yield the isoquinoline ring. Subsequent nitration, reduction, and methoxylation steps can provide the target scaffold.

Library Generation for Structure-Activity Relationship (SAR) Studies

To explore the SAR, a library of derivatives can be generated by modifying the 5-amino group. This can be achieved through:

-

Acylation: Reaction with various acyl chlorides or carboxylic acids to introduce amide functionalities.

-

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkylamines.

These modifications allow for the exploration of different chemical spaces within the kinase active site, potentially leading to improved potency and selectivity.

In Vitro Kinase Inhibition Assay: A Protocol

This protocol describes a generic, non-radioactive, mobility-shift assay for determining the in vitro inhibitory activity of compounds based on the this compound scaffold.[7]

Principle

The assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by a specific kinase. The substrate and product are then separated by electrophoresis based on their different mobilities, and the extent of phosphorylation is quantified.

Materials

-

Recombinant Kinase of Interest

-

FAM-labeled Peptide Substrate

-

ATP

-

Assay Buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.003% Brij-35)

-

Test Compounds (dissolved in DMSO)

-

Stop Solution (e.g., containing EDTA to chelate Mg2+)

-

384-well plate

-

Microfluidic capillary electrophoresis system

Protocol

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in assay buffer containing the recombinant kinase and the FAM-labeled peptide substrate.

-

Dispense the kinase/substrate mix into the wells containing the test compounds.

-

Prepare an ATP solution in assay buffer.

-

Initiate the kinase reaction by adding the ATP solution to all wells. The final concentrations of kinase, substrate, and ATP should be optimized for the specific kinase being tested.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding the stop solution to all wells.

-

Electrophoretic Separation and Detection:

-

Load the samples onto the microfluidic capillary electrophoresis system.

-

The system will apply a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides.

-

The fluorescence of each peptide is detected as it passes a detector.

-

-

Data Analysis:

-

The peak heights or areas of the substrate and product are used to calculate the percent conversion of substrate to product.

-

The percent inhibition for each compound concentration is calculated relative to the DMSO control.

-

The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Assay: Assessing Cellular Potency and Target Engagement

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are essential to evaluate a compound's performance in a more physiologically relevant context.

Protocol: Western Blot Analysis of Target Phosphorylation

This protocol assesses the ability of a test compound to inhibit the phosphorylation of a specific downstream substrate of the target kinase in a cellular context.

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line known to have an active signaling pathway involving the target kinase.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a DMSO-treated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the signal using an appropriate chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated protein.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin).

-

Normalize the phospho-protein signal to the total protein or housekeeping protein signal.

-

Determine the IC50 value for the inhibition of substrate phosphorylation.

-

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these assays will allow for the establishment of a robust SAR for the this compound scaffold.

| Derivative | Modification at 5-amino | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cellular Phospho-Target IC50 (nM) |

| Scaffold | -NH2 | 1500 | >10000 | 5000 |

| 1a | -NH-CO-CH3 | 850 | 7500 | 2000 |

| 1b | -NH-SO2-Ph | 250 | 4500 | 800 |

| 1c | -NH-CH2-Cyclopropyl | 50 | 1200 | 150 |

This is exemplary data and does not represent actual experimental results.

Key Insights from the Exemplary Data:

-

The unsubstituted scaffold shows weak activity.

-

Acylation (1a) provides a modest improvement in potency.

-

The introduction of a phenyl sulfonamide (1b) significantly enhances potency against Kinase A.

-

A small, constrained alkyl group (1c) yields the most potent inhibitor in this series, suggesting a favorable interaction in a specific pocket of the active site.

These insights can guide the next round of inhibitor design and optimization.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the ability to readily explore SAR through modification of the 5-amino group make it an attractive platform for drug discovery. The protocols and strategies outlined in this document provide a framework for the systematic evaluation and optimization of inhibitors based on this versatile core.

References

- Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC. (n.d.).

- Mello, N. M., et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design.

- Danao, K. R. C., et al. (2021). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. International Journal of Current Research and Review.

- THI 53, a new synthetic isoquinoline alkaloid blocks the induction of iNOS by regulating LPS-activated NF-κB pathway and IFN-β/Tyk2/JAK2-STAT-1 signaling cascades. (2007). Cancer Research.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).

- Ray, P. D., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC. (n.d.).

-

Ferguson, F. M., et al. (2020). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][5][8]diazepin-6-one. Journal of Medicinal Chemistry.

- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.

- Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H. (n.d.).

- Ray, P. D., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

- 6-Methoxyquinoline synthesis. (n.d.). ChemicalBook.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.

- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC. (2021).

- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). MDPI.

- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2025).

- A Comparative Guide to the Structure-Activity Relationship of 6-Aminoquinoxaline Deriv

- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025).

- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (2024). SciELO.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. (2024).

- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). MDPI.

Sources

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. ijcrr.com [ijcrr.com]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: A Framework for Characterizing the Cellular Activity of 6-Methoxyisoquinolin-5-amine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 6-Methoxyisoquinolin-5-amine using a suite of robust cell-based assays. As a member of the isoquinoline scaffold family, this compound belongs to a class of molecules known for a wide spectrum of biological activities, including potent anti-cancer properties often linked to the modulation of critical cellular signaling pathways.[1][2] Given that the specific mechanism of action for this compound is not yet fully elucidated, this guide presents a logical, multi-phased experimental workflow. The proposed strategy begins with broad phenotypic screening to establish baseline cytotoxicity and identify sensitive cell lines, progresses to assays for common cell-fate mechanisms like apoptosis and cell cycle arrest, and culminates in methods to investigate the compound's effects on intracellular kinase signaling pathways—a common target for isoquinoline derivatives.[2][3]

Introduction: The Scientific Rationale

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with therapeutic value.[2][4] Derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[2] Specifically, the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target of such compounds.[2]

Therefore, when approaching a novel derivative like this compound, a systematic approach is required. It is crucial to first establish a dose-response relationship in relevant cellular models before investing in deeper mechanistic studies. This application note details a three-phase workflow designed to efficiently build a comprehensive profile of the compound's cellular activity.

Experimental Workflow Overview

The following diagram outlines the proposed strategy for characterizing this compound. This workflow is designed to maximize data acquisition in a logical sequence, where the results of each phase inform the design of the next.

Caption: A three-phase workflow for characterizing a novel compound.

Phase 1: Foundational Viability and Cytotoxicity Screening

Principle: The initial step for any novel compound is to determine its effect on cell viability and proliferation. This establishes the concentration range over which the compound exhibits biological activity (e.g., the 50% growth inhibition concentration, GI₅₀). Performing this screen across a diverse panel of cancer cell lines can reveal differential sensitivity, providing initial clues about potential mechanisms of action and identifying the most suitable models for subsequent experiments. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP levels, an indicator of metabolically active cells.

Protocol 2.1: Cell Viability Assessment using CellTiter-Glo®

Rationale: This homogeneous "add-mix-measure" assay is rapid and highly sensitive, making it ideal for screening. The luciferase-based reaction uses the ATP from viable cells to generate a luminescent signal proportional to the number of cells in culture.

Materials:

-

Cancer cell line panel (See Table 1 for suggestions)

-

Appropriate cell culture medium + 10% Fetal Bovine Serum (FBS)

-

96-well clear-bottom, opaque-walled microplates

-

This compound (solubilized in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega G7570)

-

Luminometer

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at the predetermined optimal density (see Table 1) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Rationale: A 24-hour incubation allows cells to adhere and resume normal growth before compound exposure. Seeding density is critical for ensuring cells are in an exponential growth phase during the assay.

-

-

Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration will be ≤0.5% to avoid solvent toxicity. Include a "vehicle control" (DMSO only) and a "no-cell" background control.

-

Cell Dosing: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Rationale: A 72-hour exposure is a standard duration in cancer cell line screening to account for effects on multiple cell divisions.

-

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer to room temperature and reconstitute the CellTiter-Glo® Substrate as per the manufacturer's protocol.

-

Luminescence Measurement:

-

Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (no-cell wells) from all other wells.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the GI₅₀ value.

-

| Table 1: Suggested Cancer Cell Line Panel and Seeding Densities | |

| Cell Line | Cancer Type |

| MCF-7 | Breast (ER+) |

| MDA-MB-231 | Breast (Triple Negative) |

| A549 | Lung |

| HCT116 | Colon |

| PANC-1 | Pancreatic |

Phase 2: Elucidating Cell Fate Mechanisms

Principle: Once the GI₅₀ is established, the next logical step is to determine how the compound is inhibiting cell growth. The two most common mechanisms for anti-cancer compounds are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Protocol 3.1: Apoptosis Detection via Caspase-3/7 Activity

Rationale: The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a signal proportional to apoptosis.

Procedure:

-

Cell Seeding and Dosing: Seed a sensitive cell line (identified in Phase 1) in a 96-well plate as described in Protocol 2.1.

-

Dose cells with this compound at concentrations around its GI₅₀ (e.g., 0.5x, 1x, 2x, and 5x GI₅₀). Include a vehicle control and a positive control (e.g., Staurosporine, 1 µM).

-

Incubation: Incubate for a shorter duration, typically 24 hours, as apoptosis often precedes overt loss of viability.

-

Assay Execution: Follow the "add-mix-measure" protocol for the Caspase-Glo® 3/7 Assay, similar to the CellTiter-Glo® assay.

-

Data Analysis: Subtract background, and express results as fold-change in luminescence relative to the vehicle control.

Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining